2-(2-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one
Description
The compound 2-(2-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one features a phthalazinone core substituted at the 2-position with a 2-methylphenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 3-(trifluoromethyl)phenyl substituent. This structure combines lipophilic (trifluoromethyl, methylphenyl) and hydrogen-bonding (oxadiazole) motifs, making it a candidate for therapeutic applications such as kinase inhibition or enzyme modulation.
Properties
IUPAC Name |
2-(2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N4O2/c1-14-7-2-5-12-19(14)31-23(32)18-11-4-3-10-17(18)20(29-31)22-28-21(30-33-22)15-8-6-9-16(13-15)24(25,26)27/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCGJHGCOOMFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds with similar structures exhibit significant anticancer properties. The incorporation of the oxadiazole moiety is known to enhance cytotoxicity against various cancer cell lines. Preliminary studies suggest that 2-(2-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
-
Antimicrobial Properties
- The trifluoromethyl group is often associated with increased lipophilicity, which can enhance the penetration of the compound into bacterial membranes. Studies have shown that similar compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
- Neuroprotective Effects
Material Science Applications
- Fluorescent Materials
- Polymer Additives
Environmental Science Applications
- Pollutant Degradation
- Compounds containing oxadiazole rings have shown promise in catalyzing the degradation of environmental pollutants. Research is ongoing to evaluate the efficacy of 2-(2-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one in breaking down hazardous substances in wastewater treatment processes .
Case Study 1: Anticancer Activity
A study conducted on a series of oxadiazole derivatives demonstrated that those with trifluoromethyl substitutions exhibited enhanced activity against breast cancer cell lines compared to their non-substituted analogs. The mechanism was linked to increased apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various phthalazinone derivatives, it was found that the presence of the trifluoromethyl group significantly improved antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Key Differences
*Estimated molecular weight based on formula. ‡Molecular weight calculated from formula in .
Physicochemical Properties Analysis
Lipophilicity (logP) :
- The target compound’s trifluoromethyl group and methylphenyl substituent suggest high lipophilicity, comparable to F990-0489 (logP = 5.9081) .
- Bromophenyl (445.27 Da) and trimethoxyphenyl (470.485 Da) analogues exhibit lower and higher molecular weights, respectively, influencing solubility and permeability .
- Hydrogen-Bonding Potential: The trimethoxyphenyl analogue offers three methoxy groups, enhancing hydrogen-bond acceptor capacity (polar surface area ~57.45 Ų in F990-0489 ). The target compound’s oxadiazole provides two nitrogen acceptors, while the trifluoromethyl group contributes to hydrophobic interactions.
Pharmacological Implications
Target Affinity :
Metabolic Stability :
Docking Studies and Binding Modes
- AutoDock4 Analysis : Molecular docking (e.g., using AutoDock4 ) predicts that the trifluoromethyl group in the target compound stabilizes interactions with aromatic residues (e.g., tyrosine, phenylalanine) in hydrophobic enzyme pockets.
- Trimethoxyphenyl vs. Trifluoromethyl : Trimethoxyphenyl substituents may form hydrogen bonds with serine or threonine residues, while the target’s trifluoromethyl group prioritizes van der Waals interactions.
Biological Activity
The compound 2-(2-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula of the compound is . It features a phthalazinone core substituted with a trifluoromethyl phenyl group and an oxadiazole moiety, which are known to enhance biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of phthalazinone compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds structurally similar to our target compound have shown IC50 values below 100 μM against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(2-methylphenyl)-4-{...} | HCT-116 | <100 |
| 2-(R-methylthio)-N-(5-aryl...) | HeLa | <100 |
| 4-chloro-N-(5-aryl...) | MCF-7 | <100 |
These compounds induce apoptosis in cancer cells through mechanisms such as caspase activation and alterations in mitochondrial membrane potential . The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating cell membrane penetration and increasing bioactivity.
The anticancer activity is primarily attributed to the following mechanisms:
- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases, leading to morphological changes in treated cells, such as shrinkage and detachment .
- Cell Cycle Arrest : Studies show that treatment with the compound causes an accumulation of cells in the sub-G1 phase of the cell cycle, indicating programmed cell death .
- Phosphatidylserine Exposure : Increased translocation of phosphatidylserine to the outer leaflet of the cell membrane has been observed, serving as an early marker for apoptosis .
Case Studies
In a notable case study involving similar phthalazinone derivatives, researchers reported that specific substitutions on the oxadiazole ring significantly influenced cytotoxicity. For instance, a compound with a similar structure demonstrated enhanced activity against HeLa cells with an IC50 value of 34 μM .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what critical parameters influence yield?
The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under acidic conditions (e.g., concentrated H₂SO₄) . Subsequent coupling of the oxadiazole moiety to the phthalazinone core requires catalysts like HATU or DCC in polar aprotic solvents (e.g., DMF) . Key parameters include:
- Temperature : Optimal ranges between 80–100°C for cyclization .
- Solvent choice : Ethanol or DMF improves solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization yields 45–70% purity, depending on substituents . Reaction progress is monitored via TLC, and structural confirmation relies on NMR and IR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do they confirm structural integrity?
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹³C) .
- IR spectroscopy : Confirms oxadiazole C=N stretches (~1600 cm⁻¹) and phthalazinone carbonyl peaks (~1680 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z = 494.1 [M+1]⁺ for analogous compounds) . Cross-validation of spectral data with computational simulations (e.g., DFT) enhances accuracy .
Q. What initial biological screening assays are recommended for this compound?
Prioritize target-specific assays based on structural analogs:
- Antimicrobial activity : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive bacteria .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to cancer pathways .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ . Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (e.g., DMSO <1%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay models?
Discrepancies often arise from assay-specific conditions:
- Strain/cell line variability : Test across multiple models (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
- Dose-response curves : Use 8–12 concentrations to calculate EC₅₀/IC₅₀ and Hill slopes, reducing false positives .
- Metabolic stability : Assess compound degradation in plasma or liver microsomes to rule out artifactual results . Statistical tools (e.g., two-way ANOVA) differentiate assay noise from true biological effects .
Q. What strategies optimize reaction conditions for introducing the trifluoromethyl group into the oxadiazole ring?
- Electrophilic fluorination : Use Umemoto’s reagent or CF₃SO₂Na under Cu(I) catalysis .
- Solvent effects : Dichloromethane enhances electrophile solubility, while DMF stabilizes intermediates .
- Temperature control : Slow addition at 0°C minimizes side reactions (e.g., ring-opening) . Post-synthesis, ¹⁹F NMR (δ -60 to -70 ppm) confirms CF₃ incorporation .
Q. How does the electronic nature of substituents on phenyl rings affect pharmacokinetic properties?
- Trifluoromethyl groups : Increase lipophilicity (logP ~3.5) but reduce aqueous solubility. Nanoformulations (e.g., liposomes) improve bioavailability .
- Electron-withdrawing substituents (e.g., -F): Enhance metabolic stability by resisting CYP450 oxidation .
- Methoxy groups : Improve membrane permeability but may increase plasma protein binding . Predictive tools like SwissADME guide substituent selection for balanced ADME profiles .
Q. What computational methods predict binding modes with targets like TRPA1/TRPV1?
- Molecular docking (AutoDock Vina) : Screen against TRP channel homology models (PDB: 6V9X) to identify key interactions (e.g., hydrogen bonds with Ser876) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values for lead optimization .
Q. How to address low solubility in in vivo studies?
- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) at hydroxyl groups .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release . Monitor pharmacokinetics via LC-MS/MS to validate bioavailability improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
